molecular formula C26H23N5O2S B3016181 5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 866726-84-3

5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B3016181
CAS RN: 866726-84-3
M. Wt: 469.56
InChI Key: GAUMBABYSHUMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various quinazoline derivatives has been explored through different methods. For instance, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their derivatives was achieved by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, followed by dehydrogenation with thionyl chloride . Another approach involved the heterocyclization of carboxylic acid hydrazides or 4-(arylidenehydrazino)quinazolines using bromine, leading to a library of potential anticancer agents, including 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines . Additionally, the reaction of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds resulted in partially hydrogenated aryl-substituted [1,2,4]triazolo[5,1-b]quinazolines .

Molecular Structure Analysis

The molecular structures of these synthesized compounds were confirmed through various analytical techniques. For example, the structure of an oxidation product, 7-hydroxy-5,6,8-triphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazoline, was established by X-ray diffraction . Similarly, the molecular structure of 5-amino derivatives of tetrazolo[1,5-a]quinazoline was unambiguously proved by X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these quinazoline derivatives includes hydrolysis, oxidation, reduction, and alkylation, as studied with 5,6,8-triphenyl-5,6,7,10-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline . Furthermore, the regioselective nucleophilic aromatic substitution of 5-azidotetrazolo[1,5-a]quinazoline with amines led to 5-amino derivatives, which could be used in copper-catalyzed azide–alkyne 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their potential biological activities. For instance, the novel series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones exhibited potent antitumoral properties . The 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant in vivo H(1)-antihistaminic activity with minimal sedation compared to chlorpheniramine maleate . Additionally, the antimicrobial activity of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives was evaluated, with some compounds showing significant activity against Candida albicans .

Scientific Research Applications

Synthesis and Reactivity

  • 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines demonstrate regioselective formation through a transformation involving [5+1]-cyclocondensation, offering prospects for further chemical modifications in this class of compounds (Kholodnyak et al., 2016).

Anticancer Properties

  • Indole-containing biaryl derivatives, including compounds similar to the queried chemical, have shown potent antiproliferative activity against cancer cell lines, suggesting potential in cancer treatment applications (Yuan et al., 2021).
  • 5-Amino-1-aryl-1H-1,2,3-triazole scaffolds, related to the queried compound, demonstrated selective influence on ovarian cancer cells and low toxicity towards non-tumor cells, indicating a potential for anticancer therapy (Pokhodylo et al., 2020).

Antibacterial and Antifungal Activity

  • Substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, structurally similar to the queried compound, have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Mood et al., 2022).

Anti-inflammatory Properties

  • (3H-Quinazoline-4-ylidene)hydrazides and their heterocyclization products, related to the structure of the queried compound, have demonstrated anti-inflammatory potential in animal models, suggesting their use in developing new anti-inflammatory agents (Martynenko et al., 2020).

properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17(2)18-11-13-20(14-12-18)34(32,33)26-25-27-24(30-16-15-19-7-3-5-9-22(19)30)21-8-4-6-10-23(21)31(25)29-28-26/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUMBABYSHUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline

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